molecular formula C18H17N3O5S B2610978 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207033-88-2

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2610978
CAS No.: 1207033-88-2
M. Wt: 387.41
InChI Key: FSJFGSZZILWNAO-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound featuring a 1,1-dioxidoisothiazolidine ring fused to a phenyl group, linked via an acetamide bridge to a 2-oxobenzoxazole moiety. The 1,1-dioxidoisothiazolidine group confers sulfone-related electronic properties, while the benzoxazolone fragment is known for bioactivity modulation in medicinal chemistry.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c22-17(12-20-15-4-1-2-5-16(15)26-18(20)23)19-13-6-8-14(9-7-13)21-10-3-11-27(21,24)25/h1-2,4-9H,3,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJFGSZZILWNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into the synthesis, characterization, and biological activities of this compound, supported by various studies and data.

Synthesis and Characterization

The compound can be synthesized through various chemical pathways involving isothiazolidinones and oxazole derivatives. The synthetic route typically involves the reaction between appropriate phenolic compounds and acetamides under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been explored in several studies, focusing primarily on its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

One of the key areas of investigation is the compound's inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are critical in inflammatory processes, with COX-2 being particularly associated with pain and inflammation. Studies have shown that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibit selective inhibition of COX-2 over COX-1, which is beneficial in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has also been evaluated for antimicrobial activity. Research indicates that derivatives containing similar structural motifs may exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported in some studies to determine the efficacy of these compounds against specific pathogens .

Case Study 1: COX Inhibition

A study conducted on a series of thiazolidinone derivatives demonstrated that compounds with structural similarities to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide showed promising results in inhibiting COX enzymes. The most active derivative exhibited an 88% inhibition rate at a concentration of 10 μM against COX-2, highlighting the potential for developing selective COX inhibitors .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents in treating infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathogenInhibition/Efficacy (%)Reference
COX InhibitionCOX-160.9
COX InhibitionCOX-288
AntimicrobialStaphylococcus aureusMIC: 0.125 μg/mL
AntimicrobialEscherichia coliMIC: 0.25 μg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles (benzoxazolone vs. benzothiazolone) and substituents (sulfone vs. non-sulfone groups). Below is a comparative analysis with key examples from literature:

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Activity Key Findings
Target Compound Benzoxazolone + Isothiazolidine 1,1-Dioxidoisothiazolidine, phenyl-acetamide Not explicitly described; likely involves coupling of pre-synthesized fragments Unknown (structural focus in literature) Unique sulfone group may enhance metabolic stability vs. non-sulfone analogues
PBPA () Benzoxazolone Bis(pyridin-2-ylmethyl)amino group Multi-step synthesis with carbon-11 labeling for SPECT imaging TSPO-selective SPECT ligand Bifunctional chelate design enables radiopharmaceutical applications
N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide () Benzisothiazolone 4-Fluorophenoxy-phenyl NaH-mediated coupling in THF; 52% yield Unknown Fluorophenoxy group may improve lipophilicity for CNS penetration
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide () Benzoxazolone Propanamide chain Unspecified; likely hydrazide intermediates Virtual screening for immunoproteasome 18% conversion rate in assays suggests moderate reactivity
Compound D () Benzoxazolone + Isothiazole 3-Methylisothiazol-5-yl Not detailed; likely involves acetamide coupling FoxO1 agonist Highest FoxO1 affinity among tested compounds; regulates P21, BIM, PPARγ
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide () Benzothiazolone + Sulfone 2-Ethylphenyl Unspecified; sulfone introduced via oxidation Unknown Sulfone group mimics target compound’s electronic profile

Key Comparative Insights

Sulfone vs. Non-Sulfone Analogues The target compound’s 1,1-dioxidoisothiazolidine group distinguishes it from non-sulfone derivatives like PBPA () or benzisothiazolone derivatives ().

Benzoxazolone vs. Benzothiazolone Cores

  • Benzoxazolone (oxygen-containing) derivatives (e.g., ) exhibit distinct electronic profiles compared to benzothiazolone (sulfur-containing) analogues (). Oxygen’s higher electronegativity may influence binding to targets like FoxO1 (as seen in Compound D) .

Conversely, Compound D’s FoxO1 agonism highlights benzoxazolone’s versatility in modulating transcription factors .

Synthetic Accessibility NaH-mediated coupling in THF () and carbon-11 labeling () represent scalable methods for analogues.

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